molecular formula C15H21NO5 B13397593 4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B13397593
M. Wt: 295.33 g/mol
InChI Key: CDPGKTTZDRPESV-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a synthetic organic compound that belongs to the class of hydroxyphenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Hydroxyphenyl Intermediate: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by reduction to obtain the hydroxyphenyl intermediate.

    Coupling with Butanoic Acid: The hydroxyphenyl intermediate is then coupled with a butanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxyl function, which can be removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted hydroxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The butanoic acid moiety may influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: A simpler analog with similar hydroxyphenyl functionality.

    4-(4-Hydroxyphenyl)butanoic acid: Lacks the tert-butyl carbamate group.

    4-(4-Hydroxyphenyl)-2-aminobutanoic acid: Contains an amino group instead of the tert-butyl carbamate.

Uniqueness

4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is unique due to the presence of the tert-butyl carbamate group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

CDPGKTTZDRPESV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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